molecular formula C9H9NO3 B180153 Ethyl 3-formylpicolinate CAS No. 159755-62-1

Ethyl 3-formylpicolinate

Cat. No.: B180153
CAS No.: 159755-62-1
M. Wt: 179.17 g/mol
InChI Key: SZRBURRVCCJZEU-UHFFFAOYSA-N
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Description

Ethyl 3-formylpicolinate is a chemical compound that belongs to the pyridine family. It is characterized by its yellow crystalline powder form and is commonly used in various fields of research, including medical, environmental, and industrial applications.

Scientific Research Applications

Ethyl 3-formylpicolinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Future Directions

The future directions in the research of Ethyl 3-formylpyridine-2-carboxylate and similar compounds could involve the development of more efficient synthesis methods, exploration of their biological activities, and their potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formylpicolinate typically involves the reaction of pyridine derivatives with ethyl formate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the process. These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formylpicolinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 3-formylpicolinate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Another pyridine derivative with similar structural features.

    Indole derivatives: Compounds containing the indole nucleus, which share some chemical properties with pyridine derivatives

Uniqueness

Ethyl 3-formylpicolinate is unique due to its specific formyl and carboxylate functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

ethyl 3-formylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-13-9(12)8-7(6-11)4-3-5-10-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRBURRVCCJZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576135
Record name Ethyl 3-formylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159755-62-1
Record name Ethyl 3-formylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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